Aminoestradiol

Description

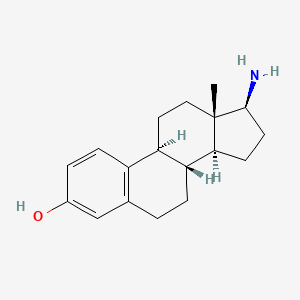

Aminoestradiol refers to a class of estrogen derivatives where an amino group (-NH₂) is introduced into the estradiol structure. These compounds are synthesized via chemical modifications of estradiol or estrone, often through nitration followed by reduction . For example, 2- and 4-aminoestradiol derivatives are generated via catalytic hydrogenation of nitroestrones, enabling selective modification of the steroid A-ring . Preliminary cytotoxicity screens revealed that certain this compound derivatives, such as secondary this compound 8c, exhibit cancer cell-selective effects at concentrations several-fold lower than cisplatin, a standard chemotherapeutic agent .

Properties

CAS No. |

20989-33-7 |

|---|---|

Molecular Formula |

C18H25NO |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

VPONVJPFULJPAN-ZBRFXRBCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoestradiol can be synthesized through several methodsThis can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) for reduction and subsequent amination using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Aminoestradiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Various nucleophiles can be used to substitute the amine group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Aminoestradiol has been explored in various scientific research fields:

Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.

Biology: Research has focused on its interactions with estrogen receptors and its reduced estrogenic activity.

Medicine: this compound’s anticoagulant properties have been investigated, although it has not been developed into a therapeutic agent.

Mechanism of Action

Aminoestradiol exerts its effects primarily through interactions with estrogen receptors (ERα and ERβ). its binding affinity to these receptors is significantly lower than that of estradiol. The presence of the amine group at the C17β position alters its interaction with the receptors, leading to reduced estrogenic activity. This modification also contributes to its anticoagulant effects, although the exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Cytotoxicity and Selectivity

- This compound 8c: Demonstrated the strongest activity against prostate cancer cells (DU145 and PC-3) but was ineffective on HeLa cells, highlighting tissue-specific effects .

- Oxazolone 5: Exhibited superior potency on HeLa cells compared to cisplatin, with IC₅₀ values in the nanomolar range .

- 2-Nitroestrone (2) : Moderate selectivity for cervical cancer cells, with cytotoxicity likely mediated by nitro group reduction to reactive intermediates .

Metabolic and Pharmacokinetic Considerations

This contrasts with cisplatin, which undergoes renal excretion and has a shorter half-life (~30 minutes) .

Research Implications and Limitations

- Limitations : Current studies lack in vivo validation and detailed mechanistic analyses. Toxicity profiles, particularly estrogenic side effects, remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.